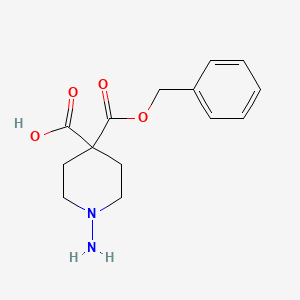
Boc-leu-(R)-val-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-leu-®-val-OH is a compound used in organic synthesis, particularly in peptide chemistry. It is a derivative of amino acids leucine and valine, where the amino group of leucine is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial in multi-step synthesis processes to prevent unwanted reactions at the amino site.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Boc-leu-®-val-OH typically involves the protection of the amino group of leucine with a Boc group, followed by coupling with ®-valine. The Boc protection is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The coupling reaction is often facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in an anhydrous solvent like dichloromethane .
Industrial Production Methods: In industrial settings, the synthesis is scaled up using similar methods but with optimizations for yield and purity. The use of automated peptide synthesizers is common, where the Boc protection and coupling steps are carried out in a controlled environment to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Boc-leu-®-val-OH undergoes several types of reactions, including:
Deprotection: Removal of the Boc group using acidic conditions, typically with trifluoroacetic acid (TFA).
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling agents.
Substitution Reactions: The Boc group can be substituted under specific conditions to introduce other protective groups or functional groups.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed:
Deprotected Amino Acids: Leucine and valine without the Boc group.
Peptides: Longer peptide chains when coupled with other amino acids.
Substituted Derivatives: Compounds with different protective or functional groups.
Aplicaciones Científicas De Investigación
Boc-leu-®-val-OH is widely used in scientific research, particularly in:
Peptide Synthesis: As a building block for synthesizing peptides and proteins.
Drug Development: In the design and synthesis of peptide-based drugs.
Biological Studies: To study protein-protein interactions and enzyme functions.
Industrial Applications: In the production of peptide-based materials and catalysts
Mecanismo De Acción
The primary mechanism of action for Boc-leu-®-val-OH involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions to form peptide bonds. This stepwise protection and deprotection are crucial for the controlled synthesis of peptides .
Comparación Con Compuestos Similares
Boc-leu-(S)-val-OH: The (S)-enantiomer of Boc-leu-val-OH.
Boc-leu-ala-OH: A similar compound where valine is replaced with alanine.
Boc-leu-gly-OH: A similar compound where valine is replaced with glycine.
Uniqueness: Boc-leu-®-val-OH is unique due to its specific stereochemistry, which can influence the biological activity and properties of the resulting peptides. The ®-valine configuration can lead to different folding patterns and interactions compared to its (S)-enantiomer or other amino acid derivatives .
Propiedades
Fórmula molecular |
C16H32N2O4 |
|---|---|
Peso molecular |
316.44 g/mol |
Nombre IUPAC |
3-methyl-2-[[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]amino]butanoic acid |
InChI |
InChI=1S/C16H32N2O4/c1-10(2)8-12(18-15(21)22-16(5,6)7)9-17-13(11(3)4)14(19)20/h10-13,17H,8-9H2,1-7H3,(H,18,21)(H,19,20) |
Clave InChI |
GNQZRCXIDDSAME-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(CNC(C(C)C)C(=O)O)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


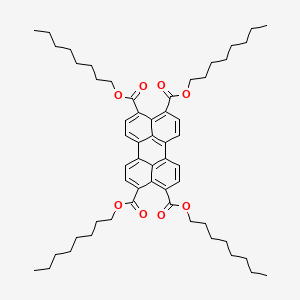

![Methyl 3-methoxy-5-methyl-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]heptanoate](/img/structure/B12282230.png)
![2-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)ethan-1-ol](/img/structure/B12282233.png)
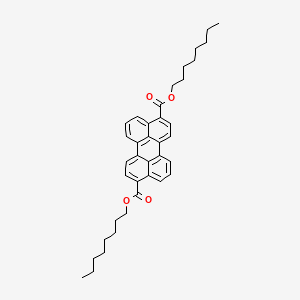

![D-Glucose, 2-deoxy-6-O-[2-deoxy-2-[[1-oxo-3-[(1-oxododecyl)oxy]tetradecyl]amino]-3-O-[1-oxo-3-[(1-oxotetradecyl)oxy]tetradecyl]-4-O-phosphono-beta-D-glucopyranosyl]-2-[[1-oxo-3-[(1-oxohexadecyl)oxy]tetradecyl]amino]-](/img/structure/B12282248.png)
![Carbamic acid,[(3S,5S)-5-(hydroxymethyl)-1-(phenylmethyl)-3-pyrrolidinyl]-,1,1-dimethylethyl ester](/img/structure/B12282251.png)
![L-Tryptophan, 1-formyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B12282253.png)
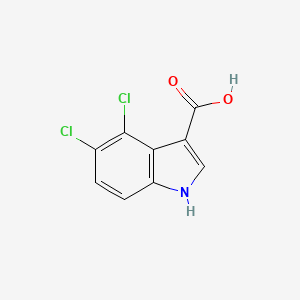
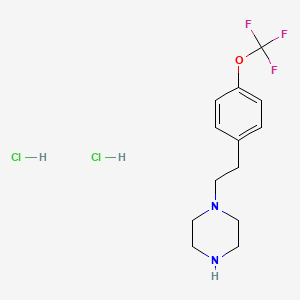

![(3aR,4S,6S,7S,7aR)-4-(ethylsulfanyl)-2,2,6-trimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B12282282.png)
